molecular formula C15H14O B012338 4-(4-Ethylphenyl)benzaldehyde CAS No. 101002-44-2

4-(4-Ethylphenyl)benzaldehyde

Cat. No.: B012338
CAS No.: 101002-44-2
M. Wt: 210.27 g/mol
InChI Key: BKSIRMWDRXUHEK-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an ethyl group attached to the para position of the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-ethylbenzene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(4-Ethylphenyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 4-(4-Ethylphenyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group can be further functionalized. For example, nitration can introduce a nitro group to the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: 4-(4-Ethylphenyl)benzoic acid.

    Reduction: 4-(4-Ethylphenyl)benzyl alcohol.

    Substitution: 4-(4-Ethylphenyl)-2-nitrobenzaldehyde.

Scientific Research Applications

4-(4-Ethylphenyl)benzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the ethyl group, making it less hydrophobic.

    4-Methylbenzaldehyde: Contains a methyl group instead of an ethyl group, resulting in slightly different reactivity and physical properties.

    4-(4-Methoxyphenyl)benzaldehyde: Contains a methoxy group, which significantly alters its electronic properties and reactivity.

Uniqueness: 4-(4-Ethylphenyl)benzaldehyde is unique due to the presence of the ethyl group, which increases its hydrophobicity and influences its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

4-(4-ethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSIRMWDRXUHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362673
Record name 4-(4-ethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101002-44-2
Record name 4-(4-ethylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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